(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound "(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" features a central 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an acrylamido group at position 2 and a carboxamide group at position 2. The acrylamido moiety contains a 4-methoxyphenyl group, while the carboxamide is linked to a tetrahydrofuran-2-ylmethyl substituent. This structure combines aromatic, heterocyclic, and polar functional groups, which are critical for modulating physicochemical properties (e.g., solubility, bioavailability) and biological interactions .
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-17-11-8-16(9-12-17)10-13-21(27)26-24-22(19-6-2-3-7-20(19)31-24)23(28)25-15-18-5-4-14-30-18/h8-13,18H,2-7,14-15H2,1H3,(H,25,28)(H,26,27)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYHHQMUXICTAX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, a well-studied scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties, supported by various studies and research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that incorporates both a tetrahydrobenzo[b]thiophene moiety and a methoxyphenyl group linked through an acrylamide bond. The synthesis typically involves multi-component reactions that yield high-purity derivatives suitable for biological testing.
2.1 Anticancer Activity
Tetrahydrobenzo[b]thiophene derivatives have been recognized for their potential as anticancer agents. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Studies indicate that these compounds can act as tubulin polymerization destabilizers, effectively arresting tumor cell mitosis. For instance, the derivative BU17 , which shares structural similarities with the compound under review, was shown to induce apoptosis in A549 lung cancer cells by activating caspases 3 and 9 and inhibiting WEE1 kinase activity .
- Cell Lines Tested : Research has reported effective inhibition of cell proliferation in breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines .
2.2 Anti-inflammatory Properties
The tetrahydrobenzo[b]thiophene scaffold is associated with significant anti-inflammatory activities:
- Mechanism : Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . The anti-inflammatory effects are often attributed to the ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
2.3 Antioxidant Activity
The antioxidant capacity of this compound is another critical aspect of its biological profile:
- Evaluation Methods : The total antioxidant capacity (TAC) has been assessed using methods such as the phosphomolybdenum assay, revealing that certain derivatives exhibit antioxidant potency comparable to ascorbic acid .
- Inhibition Rates : Tetrahydrobenzo[b]thiophene derivatives have shown inhibition rates of free radical-induced lipid oxidation ranging from approximately 19% to 30% .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
- Substituents Influence : Variations in substituents on the tetrahydrobenzo[b]thiophene core significantly influence biological activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring tend to enhance antioxidant activity .
4. Case Studies and Research Findings
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold showed antioxidant potency comparable to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
2. Anticancer Activity
Research has demonstrated that certain tetrahydrobenzo[b]thiophene derivatives possess cytotoxic effects against cancer cell lines. Specifically, compounds derived from this structure have been evaluated as inhibitors of key enzymes involved in cancer progression, such as PDK1 and LDHA . These findings highlight the compound's potential as an anticancer agent.
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that certain derivatives exhibit promising activity against various bacterial strains, indicating their potential use in developing new antibiotics .
Synthesis Techniques
The synthesis of (E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions, including condensation reactions and the use of specific reagents to form the desired functional groups. The synthetic routes often utilize established methodologies for creating complex heterocyclic compounds .
Case Study 1: Antioxidant Evaluation
A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their total antioxidant capacity using the phosphomolybdenum method. The results indicated that certain derivatives significantly outperformed ascorbic acid in terms of antioxidant activity .
Case Study 2: Anticancer Screening
In another investigation, a series of tetrahydrobenzo[b]thiophene derivatives were screened for cytotoxicity against colorectal cancer cell lines (LoVo and HCT-116). The most active compounds were identified as promising candidates for further development into anticancer therapeutics .
Chemical Reactions Analysis
Acrylamido Group Formation
The acrylamido group (3-(4-methoxyphenyl)acrylamido) is introduced via amide coupling . This may involve:
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Reagents : Acryloyl chloride, coupling agents (e.g., HATU, EDCl), or direct displacement of a leaving group .
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Mechanism : Nucleophilic attack of the amine group on the acryloyl chloride to form the amide bond, with stereoselectivity influenced by reaction conditions .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Amide Coupling | Acryloyl chloride, HATU, EDCl, DIPEA | Acrylamido-functionalized tetrahydrobenzo[b]thiophene |
Key Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
Amide Hydrolysis
-
Conditions : Acidic or basic aqueous conditions.
-
Outcome : Hydrolysis of the acrylamido or carboxamide groups to carboxylic acids .
Nucleophilic Attack on Acrylamido Group
The α,β-unsaturated amide group is susceptible to Michael addition or conjugate addition :
Thiophene Ring Reactivity
The tetrahydrobenzo[b]thiophene core undergoes electrophilic substitution or metal-mediated reactions :
Functional Group Reactivity
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Acrylamido (α,β-unsaturated) | Michael addition | Nucleophiles (e.g., Grignard) |
| Carboxamide | Hydrolysis | HCl, NaOH, or enzymes |
| Thiophene S-atom | Oxidation | H₂O₂ or peracetic acid |
| Tetrahydrofuran substituent | Alkylation | Electrophilic reagents |
Analytical Techniques
The compound is typically characterized using:
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
Compounds sharing the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold but differing in substituents include:
- 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) : Features a benzylpiperazine-acetamido group. Exhibits acetylcholinesterase inhibition (AChEI) activity (IC₅₀ = 1.2 µM) and higher thermal stability (m.p. 200–202°C) compared to the target compound, likely due to its rigid piperazine moiety .
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) : Substituted with a 4-methoxyphenylpiperazine group. Shows moderate AChEI activity (IC₅₀ = 4.8 µM) and lower solubility in polar solvents compared to IIIb, highlighting the impact of methoxy positioning on bioactivity .
Thiophene-3-carboxamide Derivatives with Substituted Acrylamido Groups
- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d): Contains a cyanoacrylamido group and a 4-hydroxyphenyl substituent. Demonstrates potent antioxidant activity (DPPH scavenging: 82% at 100 µM) due to its phenolic -OH group, unlike the target compound’s methoxy group .
- Compound H (Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Exhibits superior antioxidant activity (comparable to ascorbic acid) owing to multiple methoxy and hydroxyl groups, suggesting that methoxy substitution alone (as in the target compound) may confer moderate activity .
Functional Group Analogues
Tetrahydrofuran-Methyl Substituted Compounds
4-Methoxyphenylacrylamido Derivatives
- (E)-N-(3-Methylphenyl)-2-((4-methoxyphenyl)methyleneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I): Shares the 4-methoxyphenyl and tetrahydrobenzo[b]thiophene motifs. Demonstrates antibacterial activity (MIC = 12.5 µg/mL against S. aureus) and antifungal properties (MIC = 25 µg/mL against C. albicans), suggesting that the target compound’s acrylamido group may similarly enhance antimicrobial efficacy .
Key Research Findings
- Bioactivity: Methoxy and tetrahydrofuran groups enhance solubility and target engagement but may reduce potency compared to hydroxyl or cyano substituents .
- Synthetic Feasibility: Acrylamido-linked thiophene derivatives are typically synthesized via Knoevenagel condensation or amide coupling, with yields ranging from 45–90% depending on substituent complexity .
- Structural-Activity Relationships (SAR) :
- Piperazine/acylpiperidine groups improve AChEI activity but reduce metabolic stability.
- Methoxy groups confer moderate antioxidant activity, while hydroxyl groups enhance it significantly .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Acylation : React the tetrahydrobenzo[b]thiophene-3-carboxamide core with 4-methoxyphenyl acryloyl chloride in dry dichloromethane (DCM) under nitrogen .
- Purification : Use reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of core to acylating agent) and reaction time (6–8 hours at 25°C) to maximize yield (typically 72–94%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- IR Spectroscopy : Identify acrylamido C=O stretch (~1650 cm⁻¹) and tetrahydrofuran C-O-C (~1120 cm⁻¹) .
- NMR : Use ¹H NMR to confirm acrylamido (δ 6.3–7.2 ppm, vinyl protons) and tetrahydrofuran-2-ylmethyl (δ 3.5–4.0 ppm) groups. ¹³C NMR detects carbonyl carbons (~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇N₂O₄S: 463.1695) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?
- Methodology :
- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) substituents. Use Knoevenagel condensation with substituted benzaldehydes .
- Bioactivity Testing : Screen analogs for antibacterial activity (MIC against S. aureus and E. coli) and antifungal activity (Candida spp.) using broth microdilution assays .
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility?
- Methodology :
- In Silico Modeling : Use docking simulations (AutoDock Vina) to assess interactions with AO’s active site. Prioritize analogs with low binding affinity to AO .
- Metabolic Assays : Incubate the compound with human liver microsomes (HLMs) and quantify degradation via LC-MS. Compare half-life (t₁/₂) to known AO substrates .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C) .
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and DSC (melting point 191–199°C) to exclude degradation artifacts .
Experimental Design & Data Analysis
Q. What strategies improve solubility for in vivo studies?
- Methodology :
- Salt Formation : React with HCl to form a hydrochloride salt (enhances aqueous solubility) .
- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size <200 nm via DLS) .
Q. How to analyze regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
